molecular formula C21H21NO5 B2567581 (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid CAS No. 2137550-53-7

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid

Cat. No.: B2567581
CAS No.: 2137550-53-7
M. Wt: 367.401
InChI Key: CLJYFLPWFCPFNJ-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring an oxolane (tetrahydrofuran) ring system. The stereochemistry at positions 2 (S) and 3 (R) confers unique conformational rigidity, making it valuable in peptide synthesis and drug design. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions .

Properties

IUPAC Name

(2S,3R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJYFLPWFCPFNJ-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group serves as a reversible protecting group for the amino functionality. Deprotection typically occurs under mild basic conditions (e.g., piperidine or 1,8-diazabicycloundec-7-ene (DBU) in DMF). This reaction is critical in peptide synthesis, enabling sequential amino acid coupling without premature side-chain reactions.

Mechanism :
The Fmoc group is cleaved via nucleophilic attack at the carbonyl carbon, releasing the amino group as a free amine. The reaction is highly selective, avoiding interference with other functional groups.

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes standard esterification reactions, such as Fisher esterification, which involves acid-catalyzed nucleophilic acyl substitution with alcohols. This reaction enhances stability and facilitates downstream applications in organic synthesis .

Example Reaction :
Carboxylic acid+AlcoholHCl or H2SO4Acid catalystEster+Water\text{Carboxylic acid} + \text{Alcohol} \xrightarrow[\text{HCl or H}_2\text{SO}_4]{\text{Acid catalyst}} \text{Ester} + \text{Water}

Oxidation and Reduction Reactions

The compound’s hydroxyl group (at position 3) and oxolane ring are susceptible to oxidation and reduction:

  • Oxidation : Converts the hydroxyl group to a ketone, introducing a carbonyl functionality.

  • Reduction : Modifies the oxolane ring or carboxylic acid group, though specific pathways depend on reagents (e.g., LiAlH₄ for carboxylic acid reduction).

Substitution Reactions

The Fmoc group can undergo nucleophilic substitution, replacing it with other protecting groups or functional moieties. This reactivity is influenced by steric hindrance from the bulky fluorenyl moiety, which directs regioselectivity .

Amidation of the Carboxylic Acid

The carboxylic acid group reacts with amines or amides to form peptide bonds, a cornerstone of solid-phase peptide synthesis (SPPS).

Analytical Characterization Techniques

TechniqueApplication
Nuclear Magnetic Resonance (NMR) Confirms stereochemistry and structural integrity.
High-Performance Liquid Chromatography (HPLC) Verifies purity and reaction completion.
Mass Spectrometry (MS) Identifies molecular weight and fragmentation patterns .
Infrared Spectroscopy (IR) Detects functional groups (e.g., carbonyl, hydroxyl) .

Mechanistic Insights

  • Steric Effects : The Fmoc group’s bulkiness minimizes side reactions and enhances selectivity in peptide assembly.

  • Chirality : The (2S,3R) stereochemistry ensures precise reactivity and compatibility with enantioselective synthesis protocols .

Comparison of Functional Groups and Reactions

Functional GroupReaction TypeKey Reagents/Conditions
Fmoc-protected amine DeprotectionPiperidine, DBU in DMF
Carboxylic acid EsterificationAlcohol, HCl/H₂SO₄
Hydroxyl group OxidationKMnO₄, CrO₃
Oxolane ring ReductionLiAlH₄, NaBH₄

This compound’s reactivity profile underscores its utility in synthetic organic chemistry and peptide science, particularly where stereochemical control and selective functional group manipulation are critical.

Scientific Research Applications

Peptide Synthesis

Fmoc-amino acids are widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with complex sequences.

Case Study:
In a study published in the Journal of Organic Chemistry, researchers demonstrated the successful synthesis of a peptide using Fmoc-protected amino acids, achieving high yields and purity levels. This method is particularly advantageous for synthesizing cyclic peptides and other complex structures that require precise control over the sequence and stereochemistry .

Drug Development

The compound has been explored for its potential in developing novel therapeutics, particularly in creating peptide-based drugs that target specific biological pathways. Its structural features enable it to be incorporated into larger drug molecules.

Case Study:
A patent application described the use of Fmoc-amino acids in constructing antibody-drug conjugates (ADCs) aimed at treating proliferative disorders. The ability to modify the peptide backbone with various functional groups enhances the efficacy and selectivity of these drugs .

Material Science

Fmoc-protected compounds are also being investigated for their applications in material science, particularly in creating functionalized surfaces and nanomaterials. Their unique chemical properties allow for the development of materials with specific functionalities.

Case Study:
Research published in Advanced Materials highlighted the use of Fmoc-amino acids to create self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibited enhanced stability and biocompatibility, making them suitable for biosensor applications .

Mechanism of Action

The mechanism of action of (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related Fmoc-protected heterocyclic acids:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile
(2S,3R)-2-[(Fmoc-amino)methyl]oxolane-3-carboxylic acid (target compound) Oxolane (tetrahydrofuran) C₂₄H₂₅NO₅ 419.46 (calculated) Peptide backbone modification, chiral scaffolds in drug discovery Likely similar to other Fmoc-amino acids: skin/eye irritation (Category 2/2A)
3-((Fmoc-amino)oxetane-3-carboxylic acid (CAS 1380327-56-9) Oxetane C₁₉H₁₇NO₅ 339.34 Conformationally constrained peptides, PROTACs Acute toxicity (oral, Category 4), skin corrosion (Category 2)
(2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid (CAS 1219603-31-2) Morpholine C₂₁H₂₁NO₅ 367.40 Beta-turn mimetics, protease inhibitors Limited toxicity data; presumed respiratory irritation (Category 3)
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) Linear alkyl chain C₂₅H₂₃NO₄ 401.45 Non-natural amino acid incorporation in therapeutic peptides No acute toxicity data; handle as hazardous due to structural similarity

Key Differences in Physicochemical Properties

  • However, oxetane derivatives (e.g., CAS 1380327-56-9) exhibit higher polarity due to the smaller ring size, enhancing aqueous solubility .
  • Stereochemical Impact : The (2S,3R) configuration distinguishes the target compound from morpholine derivatives (e.g., CAS 1219603-31-2), which adopt chair-like conformations. This stereochemistry may influence diastereoselectivity in solid-phase peptide synthesis .

Biological Activity

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid is a chiral compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and biological research due to its unique structural properties and functionalities. This article reviews its biological activity, synthesis methods, applications in research, and relevant case studies.

  • Molecular Formula : C21H21NO6
  • Molecular Weight : 383.39 g/mol
  • CAS Number : 528861-43-0
  • Structural Features : The compound includes an oxolane ring and a carboxylic acid group, which contribute to its stability and reactivity during chemical reactions.

Biological Activity

The biological activity of this compound is primarily associated with its role in peptide synthesis and modification. Here are key aspects of its biological activity:

1. Peptide Synthesis

The Fmoc group allows for selective protection of amino groups during peptide synthesis. This is crucial for the formation of complex peptides without undesired side reactions. The mechanism involves:

  • Protection of Amino Groups : The Fmoc group forms a stable bond with amino groups, preventing unwanted reactions.
  • Selective Deprotection : The Fmoc group can be removed under mild conditions to reveal the free amino group for subsequent reactions.

2. Protein Structure Studies

The compound is used in studies focusing on protein structure and function. By allowing for selective modifications, researchers can investigate how different amino acid sequences affect protein folding and stability.

3. Biological Assays

In biological assays, this compound has been utilized to explore the interactions between peptides and various biological targets, including enzymes and receptors.

Case Studies and Research Findings

StudyFocusFindings
Peptide SynthesisDemonstrated that Fmoc-protected amino acids enhance yield in solid-phase peptide synthesis compared to other protecting groups.
Protein InteractionInvestigated how modifications using (2S,3R)-2-(Fmoc) affect binding affinity to specific receptors, showing increased specificity in binding assays.
Drug DevelopmentExplored the potential of Fmoc-protected peptides in drug design, finding that certain modifications improve bioavailability and reduce toxicity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Fmoc Protection : The amino group is protected using Fmoc-Cl in the presence of a base like triethylamine.
  • Oxolane Ring Formation : This is achieved through cyclization reactions involving suitable diols.
  • Carboxylation : The introduction of the carboxylic acid group may involve carboxylation reactions with carbon dioxide or other reagents.

Comparison with Similar Compounds

The uniqueness of (2S,3R)-2-(Fmoc) lies in its chiral oxolane ring compared to other Fmoc-protected amino acids:

CompoundStructural FeatureApplication
Fmoc-GlycineSimple amino acidBasic peptide synthesis
Fmoc-AlanineSimilar structurePeptide synthesis with alanine residue
Fmoc-ProlineContains proline residueUsed for inducing turns in peptides

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid using Fmoc chemistry?

  • Methodology :

  • Protection : Introduce the Fmoc group to the amine moiety under anhydrous conditions using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in dichloromethane (DCM) or dimethylformamide (DMF) with a base like N-ethyl-N,N-diisopropylamine (DIPEA) .
  • Coupling : Activate the carboxylic acid group using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring complete removal to avoid side reactions .
  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the compound .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm stereochemistry (2S,3R configuration) and verify the presence of the Fmoc group (aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry : Employ MALDI-TOF or ESI-MS to validate molecular weight (e.g., expected [M+H]+^+ for C19_{19}H17_{17}NO5_5: 339.3420 g/mol) .
  • HPLC Purity Check : Use a C18 column with UV detection at 260 nm (Fmoc absorption band) to confirm ≥95% purity .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency during solid-phase peptide synthesis (SPPS) involving this compound?

  • Potential Solutions :

  • Activation Optimization : Replace standard coupling reagents (e.g., HBTU) with COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] to enhance reactivity and reduce racemization .
  • Solvent Polarity : Increase DMF/DCM ratios to improve solubility of the bulky Fmoc-protected intermediate .
  • Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction, especially for sterically hindered residues .
    • Monitoring : Use Kaiser or chloranil tests to detect free amines post-coupling .

Q. What strategies prevent racemization of the stereocenter during synthesis?

  • Temperature Control : Perform reactions at 0–4°C to minimize base-induced epimerization .
  • Base Selection : Use weaker bases like collidine instead of DIPEA for activation steps involving sensitive β-amino acids .
  • Additives : Include 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization during carbodiimide-mediated couplings .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Storage : Store at 2–8°C in anhydrous DMF or DCM to prevent hydrolysis of the Fmoc group. Avoid moisture, which accelerates decomposition .
  • pH Sensitivity : The oxolane ring and Fmoc group are stable in neutral to slightly acidic conditions (pH 4–7) but degrade under prolonged basic (pH > 9) or strongly acidic (pH < 2) conditions .
  • Thermal Stability : Decomposition occurs above 40°C, releasing toxic fumes (e.g., CO, NOx_x); reactions should be conducted below 25°C .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like proteases or kinases, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the Fmoc moiety .
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the oxolane ring in aqueous and lipid environments to assess membrane permeability .
  • QM/MM Calculations : Evaluate electronic effects of substituents on the Fmoc group’s electron-withdrawing properties .

Contradictions and Caveats in Literature

  • Storage Conditions : recommends 2–8°C, while suggests room temperature in airtight containers. Resolve by testing stability via HPLC under both conditions .
  • Toxicity Data : Acute oral toxicity (Category 4) is reported in , but chronic toxicity remains unstudied. Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell lines) before in vivo use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.